1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(4-Fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide core, substituted with a 4-fluorophenyl group and a 5-(thiophen-2-yl)pyridin-3-yl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Cyclopropane Core: Starting from a suitable cyclopropane precursor, the cyclopropane carboxylic acid can be synthesized through cyclopropanation reactions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Pyridinyl and Thiophenyl Groups: The pyridinyl and thiophenyl groups are typically introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between the carboxylic acid and an amine derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the amide bond or the aromatic rings under appropriate reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced amide to amine or reduced aromatic rings.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(4-Fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
- 1-(4-Bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
- 1-(4-Methylphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Fluorine’s high electronegativity and small size can significantly affect the compound’s chemical stability and metabolic profile compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-17-5-3-16(4-6-17)20(7-8-20)19(24)23-12-14-10-15(13-22-11-14)18-2-1-9-25-18/h1-6,9-11,13H,7-8,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUKXTPLKAZCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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